Z-Nva-osu

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Z-Nva-osu is typically synthesized through the reaction of N-hydroxysuccinimide (NHS) with Nva (norvaline) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Z-Nva-osu primarily undergoes substitution reactions, particularly nucleophilic substitution, where the NHS group is replaced by an amine group to form an amide bond .

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, amines

Conditions: Organic solvents (e.g., dichloromethane), low temperatures, inert atmosphere

Major Products

The major product formed from the reaction of this compound with amines is the corresponding amide, which is a key intermediate in peptide synthesis .

Aplicaciones Científicas De Investigación

Z-Nva-osu has a wide range of applications in scientific research:

Chemistry: Used in peptide synthesis to form stable amide bonds.

Biology: Employed in the modification of proteins and peptides for various biological studies.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of Z-Nva-osu involves the activation of the carboxyl group of norvaline, making it more reactive towards nucleophiles. This activation facilitates the formation of amide bonds with amines, which is crucial in peptide coupling reactions .

Comparación Con Compuestos Similares

Similar Compounds

Z-Gly-osu: Similar structure but with glycine instead of norvaline.

Z-Ala-osu: Contains alanine instead of norvaline.

Z-Leu-osu: Features leucine in place of norvaline.

Uniqueness

Z-Nva-osu is unique due to its specific use in forming amide bonds with norvaline, which is essential in the synthesis of certain peptides and proteins. Its stability and reactivity make it a preferred choice in peptide synthesis .

Actividad Biológica

Z-Nva-osu (N-(benzyloxycarbonyl)-L-norvaline-4-oxazolidinone) is a compound that has garnered interest in the field of biochemistry and medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound acts primarily through its interaction with various proteases, which are enzymes that catalyze the breakdown of proteins. The compound features an ester bond that is hydrolyzed by proteases, releasing the active moiety that can be utilized in various biochemical assays. This interaction allows researchers to study the specificity and activity of different proteases, making this compound a valuable tool in proteomics research.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications:

- Anticancer Properties : Research indicates that this compound may play a role in cancer therapeutics by influencing apoptotic pathways. It has been shown to enhance the efficacy of certain chemotherapeutic agents by modulating the activity of Bcl-2 family proteins, which are crucial regulators of apoptosis .

- Peptide Synthesis : this compound serves as a precursor in peptide synthesis, allowing for the incorporation of norvaline residues into peptides. This can enhance the stability and biological activity of peptide-based drugs.

Case Studies

Several case studies have demonstrated the utility of this compound in various biological contexts:

- Study on Apoptosis Modulation : In a study published in ACS Pharmacology & Translational Science, researchers investigated how this compound affects Bcl-2 function in cancer cells. The findings suggested that this compound could convert Bcl-2 from a protector to a killer protein, promoting apoptosis in cancerous cells .

- Protease Activity Assays : A series of experiments were conducted to assess the specificity of this compound towards different proteases. The results indicated that this compound selectively inhibited certain proteases while enhancing the activity of others, demonstrating its potential as a selective protease modulator.

- Peptide Stability Studies : Researchers evaluated the stability of peptides synthesized using this compound as a building block. The study revealed that peptides containing norvaline residues exhibited improved metabolic stability compared to their non-modified counterparts, suggesting enhanced therapeutic potential .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

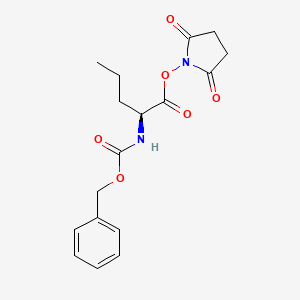

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6/c1-2-6-13(16(22)25-19-14(20)9-10-15(19)21)18-17(23)24-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,18,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYARCVZBPRJTQS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501155532 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501155532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71447-85-3 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71447-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501155532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.